

A Technical Guide to Dihydrosinapic Acid: Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

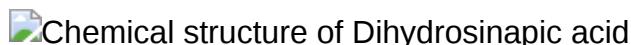
Compound of Interest

Compound Name: *Dihydrosinapic acid*

Cat. No.: B088610

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This document provides a comprehensive technical overview of **Dihydrosinapic acid**, a phenolic compound of interest for its antioxidant properties. It details the molecule's chemical structure, physicochemical properties, biological relevance, and key experimental protocols for its synthesis and functional evaluation.

Chemical Identity and Structure

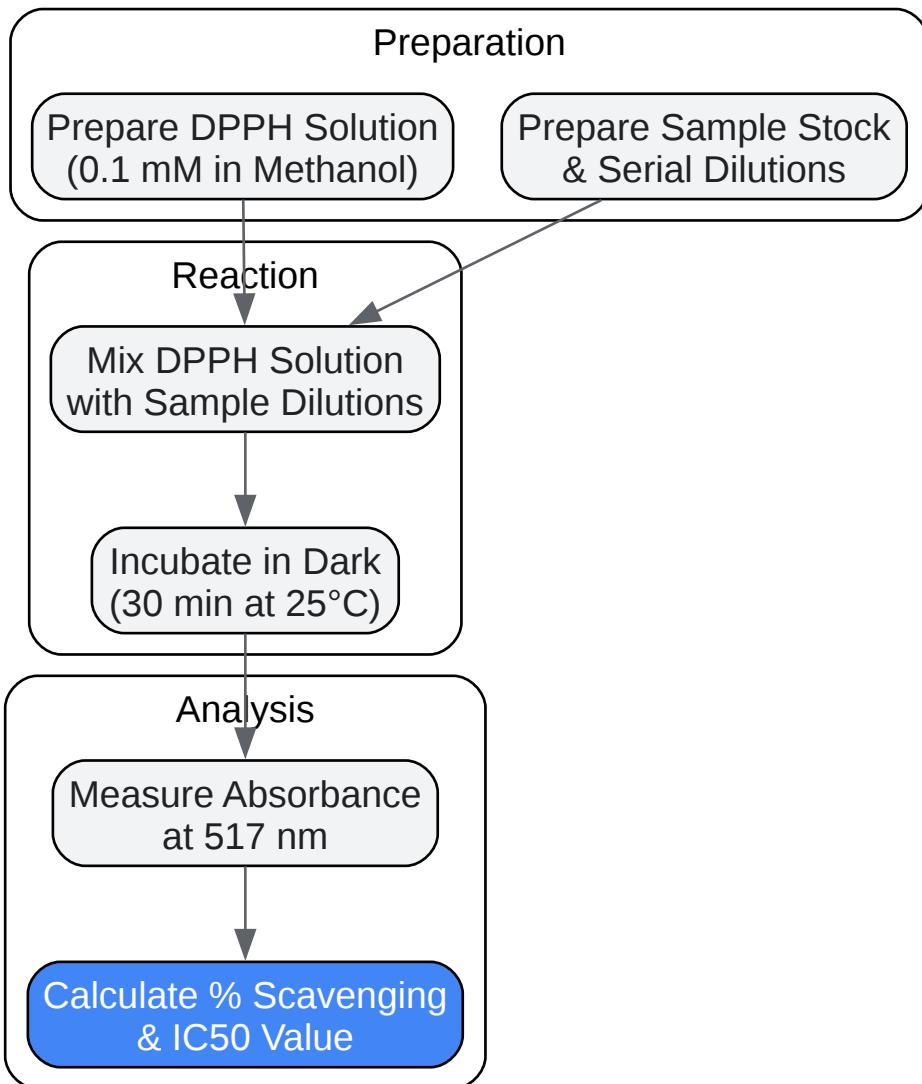
Dihydrosinapic acid, systematically known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenylpropanoic acid.^[1] It is a metabolite of sinapic acid, a common dietary phytochemical.^[2] The fundamental chemical identifiers for **Dihydrosinapic acid** are listed below:

- Molecular Formula: C₁₁H₁₄O₅^{[2][3]}
- Molecular Weight: 226.23 g/mol ^[2]
- IUPAC Name: 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid^[1]
- SMILES: COc1cc(CCC(=O)O)cc(c1O)OC^[2]
- InChI Key: BPPVOXVSMSXBEI-UHFFFAOYSA-N^{[1][2]}

The chemical structure of **Dihydrosinapic acid** is characterized by a benzene ring substituted with a hydroxyl group, two methoxy groups, and a propanoic acid tail.

Chemical structure of Dihydrosinapic acid

Physicochemical Properties


The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. The following table summarizes key predicted properties for **Dihydrosinapic acid**.

Property	Value	Source
Water Solubility	0.86 g/L	ALOGPS[1]
logP	1.44	ChemAxon[1]
pKa (Strongest Acidic)	3.77	ChemAxon[1]
pKa (Strongest Basic)	-4.6	ChemAxon[1]
Polar Surface Area	75.99 Å ²	ChemAxon[1]
Hydrogen Acceptor Count	5	ChemAxon[1]
Hydrogen Donor Count	2	ChemAxon[1]
Rotatable Bond Count	5	ChemAxon[1]

Biological Context and Mechanism of Action

Dihydrosinapic acid is primarily formed in the human colon through the metabolic action of intestinal microflora on sinapic acid.[2] Esterases produced by gut microbiota hydrolyze sinapic acid esters, and reductases subsequently reduce the α,β -double bond of the propanoic acid side chain to yield **Dihydrosinapic acid**.

As a phenolic acid, its principal biological activity is attributed to its antioxidant properties. The mechanism involves scavenging free radicals, such as reactive oxygen species (ROS), by donating a hydrogen atom from its phenolic hydroxyl group. This process neutralizes the damaging radical and forms a stable phenoxy radical, which is resonance-stabilized and less reactive, thereby terminating radical chain reactions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thieme-connect.com [thieme-connect.com]
- 2. acmeresearclabs.in [acmeresearclabs.in]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of *Ficus religiosa* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Dihydrosinapic Acid: Structure, Properties, and Experimental Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088610#what-is-the-chemical-structure-of-dihydrosinapic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com